molecular formula C26H22N4O2 B11199078 N-benzyl-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

N-benzyl-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11199078
M. Wt: 422.5 g/mol
InChI Key: KQORRLSWPCBEKZ-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a benzyl group at the N-position, a 4-ethylphenyl moiety at the 2-position, and a carboxamide group at the 8-position.

Properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

N-benzyl-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O2/c1-2-17-8-11-20(12-9-17)30-26(32)22-16-27-23-13-10-19(14-21(23)24(22)29-30)25(31)28-15-18-6-4-3-5-7-18/h3-14,16,29H,2,15H2,1H3,(H,28,31)

InChI Key

KQORRLSWPCBEKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Formation of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Benzylation and Carboxamide Formation:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under various conditions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted quinoline and pyrazole derivatives.

Scientific Research Applications

N-benzyl-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The quinoline and pyrazole rings play a crucial role in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules. The exact pathways involved depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of N-benzyl-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can be categorized based on core modifications and substituent variations. Below is a detailed analysis:

Substituent Variations in Pyrazoloquinoline Derivatives

  • N-[(3,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide Key Difference: The benzyl group in the target compound is replaced with a 3,4-dimethoxybenzyl substituent. Implications: The methoxy groups enhance electron-donating effects and may improve solubility compared to the unsubstituted benzyl group. This modification could alter binding affinity in biological systems due to increased polarity .
  • 5-benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide Key Difference: The pyrazolo[4,3-c]quinoline core is replaced with a pyrazolo[4,3-c]pyridine system, reducing the fused benzene ring.

Core Modifications in Heterocyclic Systems

  • 8-Bromo-3-(4-ethylphenyl)-1-phenyl-3,3a,4,9b-tetrahydro-1H-chromeno-[4,3-c]isoxazole-3a-carbonitrile Key Difference: The pyrazoloquinoline core is replaced with a chromeno-isoxazole system. Implications: The isoxazole ring introduces additional heteroatoms (O, N), which may enhance hydrogen-bonding interactions. The bromine substituent could influence steric bulk and electronic properties .
  • 4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide Key Difference: A hexahydroquinoline core replaces the pyrazoloquinoline system.

Carboxamide Substituent Variations

  • N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide Key Difference: The pyridylmethyl group replaces the benzyl substituent. Polymorphism observed in related carboxamides (e.g., ) suggests that similar derivatives might exhibit variable crystallinity and stability .

Data Table: Structural Comparison of Analogs

Compound Name Core Structure Key Substituents Evidence Reference
This compound Pyrazolo[4,3-c]quinoline Benzyl, 4-ethylphenyl, carboxamide Target Compound
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide Pyrazolo[4,3-c]quinoline 3,4-Dimethoxybenzyl, 4-ethylphenyl, carboxamide
5-benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide Pyrazolo[4,3-c]pyridine Benzyl, phenyl, 3-methylphenyl
8-Bromo-3-(4-ethylphenyl)-1-phenyl-3,3a,4,9b-tetrahydro-1H-chromeno-[4,3-c]isoxazole-3a-carbonitrile Chromeno-isoxazole Bromo, 4-ethylphenyl, phenyl
4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide Hexahydroquinoline Benzodioxolyl, 3-fluorophenyl, methyl

Research Findings and Implications

  • Synthetic Methods : Analogous compounds (e.g., ) are typically synthesized via nucleophilic substitution or condensation reactions, with characterization by NMR, IR, and mass spectrometry .
  • Crystallography: Chromeno-isoxazole derivatives () exhibit weak intermolecular interactions (C-H···O, C-H···π), suggesting that the target compound might form similar crystal packing patterns .
  • Polymorphism : Carboxamide derivatives (e.g., ) are prone to polymorphism, which could affect solubility and bioavailability. This highlights the need for thorough crystallographic analysis of the target compound .

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